

# An In-Depth Technical Guide to the Structure-Activity Relationship of Benzyloxypiperidine Analogs

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-(BenzylOxy)piperidine hydrochloride

**Cat. No.:** B113041

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

## Introduction: The Benzyloxypiperidine Scaffold as a Privileged Motif in Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and biologically active compounds.<sup>[1][2]</sup> Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a multitude of biological targets. When combined with a benzyloxy moiety, the resulting benzyloxypiperidine core structure emerges as a particularly versatile template for designing ligands for G-protein coupled receptors (GPCRs), enzymes, and transporters.<sup>[3][4][5]</sup>

This guide provides a detailed exploration of the structure-activity relationships (SAR) of benzyloxypiperidine analogs. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their impact on pharmacological activity, selectivity, and drug-like properties. By synthesizing data from numerous studies, this document aims to serve as a comprehensive resource for scientists engaged in the design and development of novel therapeutics based on this remarkable scaffold.

# The Core Scaffold: A Framework for Molecular Recognition

The benzyloxy piperidine scaffold offers several key points for chemical modification, each playing a distinct role in molecular interactions. Understanding these roles is fundamental to rational drug design.

Caption: General chemical structure of the benzyloxy piperidine scaffold.

- The Benzyl Ring (R3): This aromatic moiety often engages in hydrophobic, pi-stacking, or van der Waals interactions within the target's binding pocket. Substitutions on this ring can modulate electronic properties, steric bulk, and hydrogen bonding potential, critically influencing affinity and selectivity.
- The Piperidine Ring (R2): As a central linker, the piperidine ring's conformation and substitution pattern are crucial for orienting the other pharmacophoric elements. Introducing substituents or altering stereochemistry can fine-tune the ligand's trajectory into the binding site and impact its pharmacokinetic profile.[6]
- The Piperidine Nitrogen (R1): This basic nitrogen is often a key interaction point, forming ionic bonds or hydrogen bonds with acidic residues (e.g., aspartic acid) in many receptors. The nature of the substituent at this position dictates not only potency but also properties like basicity ( $pK_a$ ), lipophilicity, and potential for off-target interactions.

## SAR at Key Biological Targets: A Target-Centric Analysis

The therapeutic versatility of the benzyloxy piperidine scaffold is best understood by examining its SAR across different classes of biological targets.

### Dopamine D4 Receptor Antagonists

The dopamine D4 receptor (D4R) is a compelling target for neuropsychiatric disorders.[3] Benzyloxy piperidine-based compounds have emerged as potent and selective D4R antagonists.

- Benzyl Ring Modifications:

- Electron-withdrawing groups are generally favored. For instance, a 3-fluorobenzyl group ( $K_i = 167$  nM) showed a tenfold improvement in activity over some oxygenated derivatives. [3]
- Adding a second fluorine (3,4-difluoro) or a trifluoromethyl group at the 3-position maintains high activity ( $K_i = 338$  nM and 166 nM, respectively).[3]
- Replacing the benzyl ring with heterocyclic systems like imidazo[1,5-a]pyridine can also yield highly potent analogs, with a 3-methyl-substituted version being one of the most potent in its series ( $K_i = 96$  nM).[3]

- Piperidine Ring Modifications:

- The position of the benzyloxy group is critical. Moving it from the 3-position to the 4-position on the piperidine ring can significantly alter activity and selectivity profiles.[3]
- Introducing an oxo group at the 4-position of the piperidine ring eliminates the chiral center, simplifying synthesis, and can lead to compounds with high CNS MPO (Multi-Parameter Optimization) scores, indicating favorable drug-like properties.[3]
- Stereochemistry plays a pivotal role; for many analogs, the (S)-enantiomer is significantly more active than the (R)-enantiomer. For one analog, the (R)-enantiomer was 15-fold less active.[3]

- Piperidine Nitrogen Substitutions:

- While much of the literature focuses on modifications to the other parts of the scaffold, the substituent on the piperidine nitrogen is crucial for anchoring the molecule. Often, this is part of a larger, more complex moiety that interacts with other regions of the receptor. In many D4 antagonists, this position is linked to another cyclic system.[7][8]

| Compound Modification<br>(Relative to a 3-Benzylxypiperidine Core) | Target | Activity (Ki)                 | Key SAR Insight                                                               | Reference |
|--------------------------------------------------------------------|--------|-------------------------------|-------------------------------------------------------------------------------|-----------|
| 3-Fluorobenzyl                                                     | D4R    | 167 nM                        | Electron-withdrawing group enhances potency.                                  | [3]       |
| 3-Trifluoromethylbenzyl                                            | D4R    | 166 nM                        | Sterically larger electron-withdrawing group is well-tolerated.               | [3]       |
| 3,4-Difluorobenzyl                                                 | D4R    | 338 nM                        | Di-substitution is tolerated but may not improve potency over mono.           | [3]       |
| 3-Methyl-1-imidazo[1,5-a]pyridine                                  | D4R    | 96 nM                         | Heterocyclic bioisosteres of the benzyl ring can significantly boost potency. | [3]       |
| (R)-enantiomer<br>vs (S)-enantiomer                                | D4R    | 1980 nM (15-fold less active) | Activity is highly stereospecific.                                            | [3]       |

## Acetylcholinesterase (AChE) Inhibitors

Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.<sup>[9]</sup> The benzylxypiperidine scaffold is found within some of the most potent AChE inhibitors, most notably Donepezil (Aricept).

- Core Structure Insights: In the case of Donepezil, the structure is a 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine.[4] This highlights a key variation where the benzyloxy linkage is replaced by a direct benzyl group on the nitrogen (N-benzylpiperidine).
- SAR of N-Benzylpiperidine Analogs:
  - The N-benzyl group interacts with the peripheral anionic site (PAS) of the AChE enzyme. [10]
  - The piperidine ring acts as a linker to another moiety that interacts with the catalytic active site (CAS).
  - In the development of Donepezil, replacing a flexible N-benzoylaminoethyl side chain with a rigid indanone moiety led to a significant increase in potency.[4]
  - The 5,6-dimethoxy substitution on the indanone ring was found to be optimal, resulting in an IC<sub>50</sub> of 5.7 nM for Donepezil and a remarkable 1250-fold selectivity for AChE over butyrylcholinesterase (BuChE).[4]
- Hybrid Molecules: More recent strategies involve creating hybrid molecules by linking the N-benzylpiperidine moiety to other pharmacophores, such as quinolincarboxamides, to introduce additional functionalities like antioxidant properties.[11]

## Muscarinic Acetylcholine Receptor (mAChR) Modulators

Muscarinic receptors are involved in a wide range of physiological functions, and subtype-selective modulators are sought for various CNS and peripheral disorders.[12][13]

- Allosteric Agonists: The benzyloxpiperidine scaffold has been explored in the context of M1 allosteric agonists. In analogs of TBPB (1-(1'-(2-methylbenzyl)-[1,4'-bipiperidin]-4-yl)-1H-benzo[d]imidazol-2(3H)-one), slight structural modifications can dramatically alter the degree of partial agonism while maintaining M1 selectivity.[12]
- Benzyl Moiety SAR:
  - For M1 allosteric agonists, substitutions on the benzyl ring lead to a generally "flat" SAR, where many changes result in a loss of efficacy or selectivity.[12]

- However, specific substitutions can be beneficial. A 2-CF<sub>3</sub> group on the benzyl ring yielded an analog with an M1 EC<sub>50</sub> of 410 nM and 82% of the maximum response of the standard agonist carbachol. This modification also diminished off-target D2 receptor inhibition.[12]
- Scaffold Modifications: Replacing the benzimidazolone moiety with other privileged structures is a key strategy. This "scaffold hopping" aims to find novel intellectual property space and improved pharmacological profiles.[12][14]

## Bioisosteric Replacement: A Strategy for Optimization

Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a powerful tool in lead optimization.[15][16] This strategy is used to enhance potency, selectivity, and pharmacokinetic (ADME) properties.

- Benzyl Ring Replacements: As seen with D4R antagonists, replacing the phenyl ring with heterocycles like imidazopyridine can be highly effective.[3] Other saturated bioisosteres like 2-oxabicyclo[2.2.2]octane are being explored as phenyl ring replacements to improve properties such as water solubility and metabolic stability.[17]
- Piperidine Ring Replacements: While the piperidine ring is often conserved, its properties can be mimicked by other scaffolds. For example, 1-azaspiro[3.3]heptane has been validated as a bioisostere of piperidine.[17] Such modifications can lead to novel, patent-free analogs with retained or improved activity.[17]



[Click to download full resolution via product page](#)

Caption: Logic diagram of drug design strategies involving the core scaffold.

## Experimental Protocols: A Practical Framework

The translation of SAR insights into novel chemical entities requires robust synthetic and analytical methodologies.

### Protocol 1: General Synthesis of a 3-Benzylxypiperidine Analog

This protocol outlines a representative synthetic route. Specific reagents and conditions must be optimized for each target molecule.

- Protection of Piperidine Nitrogen: Start with a commercially available 3-hydroxypiperidine derivative. Protect the piperidine nitrogen, typically with a Boc (tert-butyloxycarbonyl) group, using di-tert-butyl dicarbonate (Boc)<sub>2</sub>O in a suitable solvent like dichloromethane (DCM) with a base such as triethylamine (TEA).
- Alkylation of the Hydroxyl Group (Williamson Ether Synthesis): Deprotonate the 3-hydroxyl group using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g.,

tetrahydrofuran, THF).

- Introduction of the Benzyl Moiety: Add the desired substituted benzyl bromide or chloride to the reaction mixture and stir, often with gentle heating, to form the benzyl ether linkage.
- Deprotection of Piperidine Nitrogen: Remove the Boc protecting group under acidic conditions, for example, using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.
- N-Alkylation/Arylation (if required): The resulting secondary amine can be further functionalized via reductive amination with an aldehyde or ketone, or through coupling reactions (e.g., Buchwald-Hartwig) with an aryl halide to install the final R1 group.
- Purification and Characterization: Purify the final product using column chromatography or recrystallization. Confirm the structure and purity using techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and high-resolution mass spectrometry (HRMS).[\[18\]](#)



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of benzyloxypiperidine analogs.

## Protocol 2: Radioligand Binding Assay for Receptor Affinity

This protocol is a standard method for determining the binding affinity ( $K_i$ ) of a compound for a specific receptor.

- Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target receptor (e.g., HEK293 cells expressing human D4R). Homogenize the cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
- Assay Setup: In a 96-well plate, add the cell membrane preparation, a known concentration of a radiolabeled ligand (e.g.,  $[^3\text{H}]$ spiperone for D2-like receptors), and varying

concentrations of the unlabeled test compound (the benzyloxypiperidine analog).

- Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
- Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while unbound ligand passes through.
- Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>). Convert the IC<sub>50</sub> value to a binding affinity constant (K<sub>i</sub>) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[19]

## Conclusion and Future Perspectives

The benzyloxypiperidine scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective modulators of various key biological targets. The SAR principles outlined in this guide demonstrate a clear rationale for the design of new analogs. Modifications to the benzyl ring primarily tune interactions within hydrophobic and aromatic pockets, while the piperidine ring and its nitrogen substituent are critical for establishing the correct orientation and anchoring the ligand through polar interactions.

Future research will likely focus on several key areas:

- Enhanced Subtype Selectivity: For targets like muscarinic and dopamine receptors, achieving greater subtype selectivity remains a primary goal to minimize side effects. This will require more sophisticated structural design, potentially guided by cryogenic electron microscopy (Cryo-EM) structures of ligand-receptor complexes.
- Multi-Target Ligands: The design of single molecules that can modulate multiple targets (e.g., AChE inhibition and antioxidant activity) is a growing area of interest for complex multifactorial diseases like Alzheimer's.[11]

- Exploration of Novel Chemical Space: The use of advanced bioisosteric replacements and scaffold hopping will continue to be crucial for improving pharmacokinetic profiles and generating novel intellectual property.[14][16]

By integrating the established SAR knowledge with modern drug discovery technologies, the benzyloxypiperidine scaffold will undoubtedly continue to be a source of innovative therapeutic agents for years to come.

## References

- Jeffries, D. E., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. *Bioorganic & Medicinal Chemistry Letters*, 61, 128615. [\[Link\]](#)
- Sugimoto, H., et al. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. *Journal of Medicinal Chemistry*, 36(18), 2603-2610. [\[Link\]](#)
- Melancon, B. J., et al. (2011). Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties. *Bioorganic & Medicinal Chemistry Letters*, 21(19), 5792-5797. [\[Link\]](#)
- Jeffries, D. E., et al. (2022).
- Ismaili, L., et al. (2014). Quinolone-benzylpiperidine derivatives as novel acetylcholinesterase inhibitor and antioxidant hybrids for Alzheimer disease. *Bioorganic & Medicinal Chemistry*, 22(8), 2549-2558. [\[Link\]](#)
- Desai, P., et al. (2001). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. *Journal of Medicinal Chemistry*, 44(15), 2463-2471. [\[Link\]](#)
- Kovalenko, S. M., et al. (2022).
- Wang, S., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. *Bioorganic & Medicinal Chemistry Letters*, 25(22), 5299-5305. [\[Link\]](#)
- Albert, J. S., et al. (2002). Design, synthesis, and SAR of tachykinin antagonists: modulation of balance in NK(1)/NK(2) receptor antagonist activity. *Journal of Medicinal Chemistry*, 45(18), 3972-3983. [\[Link\]](#)
- Horton, D. A., et al. (2003). Privileged Scaffolds for Library Design and Drug Discovery. *Chemical Reviews*, 103(3), 893-930. [\[Link\]](#)
- Kumar, A., et al. (2023). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. *RSC*

Medicinal Chemistry, 14(10), 2008-2030. [Link]

- Singh, M., et al. (2008). Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine Analogues With Monoamine Transporters: Structure-Activity Relationship Study of Structurally Constrained 3,6-disubstituted Piperidine Analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. *Journal of Medicinal Chemistry*, 51(16), 5064-5073. [Link]
- Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
- Mushtaq, N., et al. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. *Journal of Developing Drugs*, 7(2). [Link]
- Welsch, U., et al. (2012). Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. *Journal of Medicinal Chemistry*, 55(1), 149-161. [Link]
- Zhang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective  $\mu$  Opioid Receptor Agonists. *Journal of Medicinal Chemistry*, 64(3), 1541-1557. [Link]
- Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. *Pharmacological Reviews*, 50(2), 279-290. [Link]
- Ali, M., et al. (2024). Virtual screening of acetylcholinesterase inhibitors through pharmacophore-based 3D-QSAR modeling, ADMET, molecular docking, and MD simulation studies. *Journal of the Iranian Chemical Society*, 21(1), 1-18. [Link]
- SpiroChem. (n.d.).
- Greenblatt, H. M., et al. (2004). Bivalent ligands derived from Huperzine A as acetylcholinesterase inhibitors. *Journal of Molecular Neuroscience*, 24(3), 323-331. [Link]
- Devereux, M., & Popelier, P. L. A. (2010). In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design. *Current Topics in Medicinal Chemistry*, 10(6), 657-668. [Link]
- Boulos, N., et al. (2019). Novel M2-selective, Gi-biased agonists of muscarinic acetylcholine receptors. *British Journal of Pharmacology*, 176(18), 3555-3572. [Link]
- de Paulis, T., et al. (1991). Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. *Journal of Medicinal Chemistry*, 34(9), 2750-2758. [Link]

- Guo, Y., et al. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. *Mini-Reviews in Medicinal Chemistry*, 21(11), 1367-1379. [\[Link\]](#)
- ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity.
- Butini, S., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. *International Journal of Molecular Sciences*, 24(10), 8740. [\[Link\]](#)
- Angeli, A., et al. (2018). 2-Benzylpiperazine: A new scaffold for potent human carbonic anhydrase inhibitors. Synthesis, enzyme inhibition, enantioselectivity, computational and crystallographic studies and in vivo activity for a new class of intraocular pressure lowering agents. *European Journal of Medicinal Chemistry*, 151, 363-375. [\[Link\]](#)
- Casy, A. F., & Ogungbamila, F. O. (1999). Fentanyl Analogs: Structure-Activity-Relationship Study. *Current Medicinal Chemistry*, 6(6), 449-467. [\[Link\]](#)
- Wujec, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. *European Journal of Medicinal Chemistry*, 270, 116347. [\[Link\]](#)
- Regoli, D., et al. (1989). Pharmacology of neurokinin receptors. *Pharmacological Reviews*, 41(4), 551-599. [\[Link\]](#)
- Rotella, D. P. (2013). Substituted Benzylspiroindolin-2-one Analogues as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. *ACS Medicinal Chemistry Letters*, 4(9), 810-811. [\[Link\]](#)
- Cappelli, A., et al. (2004). A non-peptide NK1 receptor agonist showing subpicomolar affinity. *Journal of Medicinal Chemistry*, 47(6), 1315-1318. [\[Link\]](#)
- Birdsall, N. J. M., et al. (2001). Muscarinic Receptor Agonists and Antagonists. *Molecules*, 6(2), 144-151. [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Virtual screening of acetylcholinesterase inhibitors through pharmacophore-based 3D-QSAR modeling, ADMET, molecular docking, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bivalent ligands derived from Huperzine A as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinolone-benzylpiperidine derivatives as novel acetylcholinesterase inhibitor and antioxidant hybrids for Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 16. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 17. Benzene Bioisosteric Replacements - Enamine [enamine.net]
- 18. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Structure-Activity Relationship of Benzyloxy piperidine Analogs]. BenchChem, [2026]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b113041#structure-activity-relationship-of-benzyloxy-piperidine-analogs>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)